![molecular formula C9H18N2 B1523926 N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine CAS No. 1250924-07-2](/img/structure/B1523926.png)
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine
描述
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-aminoethyl)-N-(cyclopropylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases mediated by Bruton's Tyrosine Kinase (Btk). This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group and an aminoethyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
This compound acts primarily as a Bruton's Tyrosine Kinase (Btk) inhibitor . Btk is a critical enzyme in B-cell signaling pathways, influencing immune responses and the activation of B-cells. Inhibition of Btk has been associated with therapeutic effects in autoimmune diseases and inflammatory conditions.
Therapeutic Applications
- Autoimmune Diseases : Studies indicate that Btk inhibitors can ameliorate conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis by reducing pathogenic B-cell activity and autoantibody production .
- Inflammation : The compound may also play a role in managing inflammation through its effects on immune cell activation. Inhibition of Btk has shown promise in reducing TNF-alpha production, a key inflammatory cytokine .
- Cancer : Given the role of Btk in certain hematological malignancies, the compound may have applications in treating B-cell lymphomas and leukemias .
Case Studies
- Systemic Lupus Erythematosus (SLE) : In murine models, Btk-deficient mice exhibited significantly reduced disease progression, suggesting that targeting Btk could be beneficial for patients with SLE .
- Rheumatoid Arthritis : Clinical trials involving Btk inhibitors have shown reductions in disease activity scores among patients with rheumatoid arthritis, indicating potential efficacy of this compound .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Therapeutic Application |
---|---|---|
Autoimmune Modulation | Inhibition of Btk | Systemic Lupus Erythematosus |
Anti-inflammatory | Reduction of TNF-alpha | Rheumatoid Arthritis |
Anticancer | Targeting B-cell malignancies | B-cell Lymphoma |
Table 2: Case Study Outcomes
Study Type | Disease Condition | Outcome |
---|---|---|
Preclinical Model | SLE | Reduced disease progression |
Clinical Trial | Rheumatoid Arthritis | Decreased disease activity scores |
属性
IUPAC Name |
N'-cyclopropyl-N'-(cyclopropylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-5-6-11(9-3-4-9)7-8-1-2-8/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXQZKWDUIDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCN)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。